1-(1-Adamantyl)-5-phenyltetrazole

Lipophilicity LogP Drug Design

1-(1-Adamantyl)-5-phenyltetrazole (CAS 24886-65-5) is a 1,5-disubstituted tetrazole featuring a bulky, lipophilic 1-adamantyl cage at the N1 position and a phenyl ring at the C5 position. First synthesized by Kevill and Weitl in 1970 via a nitrilium salt trapping method , its comprehensive structural characterization—including the first X-ray crystal structure, updated 1H and 13C NMR, IR spectroscopy, and melting point—was published in 2024.

Molecular Formula C17H20N4
Molecular Weight 280.37 g/mol
CAS No. 24886-65-5
Cat. No. B14699509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantyl)-5-phenyltetrazole
CAS24886-65-5
Molecular FormulaC17H20N4
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N4C(=NN=N4)C5=CC=CC=C5
InChIInChI=1S/C17H20N4/c1-2-4-15(5-3-1)16-18-19-20-21(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2
InChIKeyQSTQERZQJQPIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Adamantyl)-5-phenyltetrazole (CAS 24886-65-5): A 1,5-Disubstituted Tetrazole Building Block for Procurement


1-(1-Adamantyl)-5-phenyltetrazole (CAS 24886-65-5) is a 1,5-disubstituted tetrazole featuring a bulky, lipophilic 1-adamantyl cage at the N1 position and a phenyl ring at the C5 position [1]. First synthesized by Kevill and Weitl in 1970 via a nitrilium salt trapping method [2], its comprehensive structural characterization—including the first X-ray crystal structure, updated 1H and 13C NMR, IR spectroscopy, and melting point—was published in 2024 [3]. The compound has been assigned the National Cancer Institute (NCI) screening number NSC 140706, indicating its inclusion in historical anticancer screening panels [4].

Why 1-(1-Adamantyl)-5-phenyltetrazole Cannot Be Replaced by Generic 5-Phenyltetrazole or Other 1-Substituted Analogs


Simple 5-phenyl-1H-tetrazole cannot serve as a direct substitute for 1-(1-adamantyl)-5-phenyltetrazole in applications requiring a specific spatial and electronic profile. The 1-adamantyl substituent fundamentally alters the molecular geometry, introduces a pronounced lipophilic cavity (calculated LogP 3.27 versus predicted LogP ~2.0 for 5-phenyl-1H-tetrazole) , and eliminates the acidic N–H proton of the parent tetrazole ring, thereby removing hydrogen-bond donor capacity . Even within the adamantyl-substituted series, the regiochemistry of substitution (1- vs. 2-position on the tetrazole ring) produces measurable differences in endocyclic bond angles and the degree of double-bond delocalization [1]. These structural distinctions translate into differences in thermal stability, solubility, and biological target engagement that generic substitution cannot recapitulate.

Quantitative Evidence for Selecting 1-(1-Adamantyl)-5-phenyltetrazole Over Comparator Compounds


Lipophilicity Enhancement Relative to 5-Phenyl-1H-tetrazole

The introduction of the 1-adamantyl group onto the 5-phenyltetrazole scaffold dramatically increases lipophilicity. 1-(1-Adamantyl)-5-phenyltetrazole has a calculated LogP of 3.27 and zero hydrogen-bond donors . In contrast, the parent 5-phenyl-1H-tetrazole (CAS 18039-42-4) has a predicted LogP of approximately 2.0 and possesses an acidic N–H proton with a predicted pKa of 4.28 . This difference in LogP of approximately 1.3 log units represents a roughly 20-fold increase in octanol-water partition coefficient, predicting significantly enhanced membrane permeability.

Lipophilicity LogP Drug Design

Regiochemical Structural Differentiation: 1- vs. 2-Adamantyl Substitution Alters Tetrazole Ring Geometry

A comparative crystallographic study of four adamantyl-substituted tetrazoles established that 1-substituted molecules (such as 1-(1-adamantyl)tetrazole, the structural analog of the target compound) and 2-substituted molecules possess similar linear parameters but differ significantly in endocyclic bond angles [1]. Specifically, the degree of double-bond delocalization within the tetrazole ring is smaller in 1-substituted isomers than in 2-substituted isomers [1]. The C3–tetrazole single bond length is 1.464(2) Å in the 1-substituted series, which is shorter than in comparable 2-substituted tetrazole derivatives [1]. The intramolecular C–H···N contact distances that stabilize the adamantyl–tetrazole orientation are 2.57(2)–2.76(2) Å across the series [1].

X-ray Crystallography Regiochemistry Bond Delocalization

Updated Full Spectroscopic and Crystallographic Characterization (2024) Surpassing Earlier 1970 Synthetic Report

The original 1970 synthesis by Kevill and Weitl reported the preparation of 1-(1-adamantyl)-5-phenyltetrazole but provided limited spectroscopic data [1]. In 2024, Cordes, Smellie, and Chalmers published the first complete characterization of this compound, including its first X-ray crystal structure, fully assigned 1H and 13C NMR spectra, IR spectroscopic data, and its experimentally measured melting point [2]. This updated data set enables definitive identity confirmation and quality control that the 1970 report alone cannot support.

Spectroscopic Characterization X-ray Structure Quality Control

Inclusion in NCI Screening Panel (NSC 140706) Distinguishes from Untested Generic Tetrazoles

1-(1-Adamantyl)-5-phenyltetrazole carries the identifier NSC 140706, indicating it was accessioned and tested by the National Cancer Institute's Developmental Therapeutics Program screening panels [1]. By comparison, the parent compound 5-phenyl-1H-tetrazole (CAS 18039-42-4) does not carry an NSC designation identifying it as having undergone NCI-60 cell line screening. This historical biological evaluation data, although not publicly detailed in potency terms, provides a unique starting point that untested generic tetrazoles lack.

NCI Screening Anticancer Biological Evaluation

Adamantyl-Tetrazole Class Shows Antiviral Activity Against Rimantadine-Resistant Influenza A

Although 1-(1-adamantyl)-5-phenyltetrazole itself has not been directly tested in published antiviral assays, a closely related series of 2-adamantyl-5-aryl-2H-tetrazoles demonstrated significant in vitro activity against influenza A (H1N1) virus, including a rimantadine-resistant strain (A/Puerto Rico/8/34) [1]. The most active congener in that series achieved a selectivity index (SI) of 11, compared to an SI of 5 for the reference drug rimantadine [1]. The 2-adamantyl-5-aryltetrazoles were thermally stable up to approximately 150°C [1]. Given that 1-(1-adamantyl)-5-phenyltetrazole shares the adamantyl-phenyltetrazole pharmacophore, it is a compelling candidate scaffold for antiviral optimization.

Antiviral Influenza A Selectivity Index

Recommended Application Scenarios for 1-(1-Adamantyl)-5-phenyltetrazole (CAS 24886-65-5)


Medicinal Chemistry Scaffold for CNS-Penetrant or Intracellular Target Programs

With a calculated LogP of 3.27 and zero hydrogen-bond donors, 1-(1-Adamantyl)-5-phenyltetrazole is an appropriate lipophilic scaffold for medicinal chemistry campaigns requiring enhanced passive membrane permeability . Its adamantyl cage provides a rigid, bulky pharmacophore that can fill hydrophobic binding pockets inaccessible to the parent 5-phenyl-1H-tetrazole. Procurement of this specific analog is warranted when SAR studies demand exploration of steric and lipophilic space beyond what unsubstituted or small-alkyl-substituted tetrazoles can offer.

Crystallographic and Computational Reference Standard for 1-Substituted Adamantyltetrazoles

The 2024 Molbank paper provides the first X-ray crystal structure and fully assigned NMR spectra for this compound [1]. This makes 1-(1-Adamantyl)-5-phenyltetrazole a validated reference standard for crystallographers and computational chemists studying the conformational preferences of 1,5-disubstituted tetrazoles. Its definitive regiochemical assignment (1-substituted, not 2-substituted) and known bond-length parameters—including the characteristic shorter C3–tetrazole bond of 1.464(2) Å [2]—enable accurate DFT benchmarking and docking studies.

Historical NCI Screening Data Mining for Anticancer Lead Identification

As NSC 140706, this compound has been screened through the NCI Developmental Therapeutics Program [3]. Researchers seeking to mine historical NCI-60 cell line screening data for under-explored tetrazole scaffolds can use this compound's NSC identifier to retrieve its growth inhibition profiles. This provides a data-driven entry point for anticancer lead optimization that is unavailable for commercially available but unscreened tetrazole derivatives.

Antiviral Drug Discovery Against Adamantane-Resistant Influenza Strains

Building on the class-level evidence that 2-adamantyl-5-aryl-2H-tetrazoles exhibit activity against rimantadine-resistant influenza A (H1N1) with selectivity indices up to 11 [4], 1-(1-Adamantyl)-5-phenyltetrazole represents a structurally distinct regioisomeric scaffold for antiviral SAR expansion. Its 1-substituted tetrazole geometry differs from the 2-substituted series in endocyclic angles and bond delocalization [2], potentially offering a differentiated resistance profile worthy of exploration.

Quote Request

Request a Quote for 1-(1-Adamantyl)-5-phenyltetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.